molecular formula C16H20ClN5O B4386861 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide

Cat. No. B4386861
M. Wt: 333.81 g/mol
InChI Key: OVMWWERKBIYFIB-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide, also known as TAK-915, is a novel small molecule that has gained attention for its potential therapeutic applications in neurological disorders. This compound was first synthesized by researchers at Takeda Pharmaceutical Company Limited and has since been the subject of several scientific studies. In

Scientific Research Applications

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to improve cognitive function, reduce psychotic symptoms, and enhance mood. These effects are believed to be mediated through the modulation of the GABAergic system, which is involved in the regulation of neuronal activity.

Mechanism of Action

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is a selective negative allosteric modulator of the GABA A α5 receptor subtype, which is predominantly expressed in the hippocampus and cortex. By binding to a specific site on the receptor, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide reduces the activity of GABA A α5 receptors, leading to an increase in the activity of other GABA A receptor subtypes. This modulation of the GABAergic system is thought to underlie the therapeutic effects of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to reduce psychotic symptoms and enhance mood in animal models of schizophrenia and depression. These effects are believed to be mediated through the modulation of the GABAergic system, which regulates neuronal activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is its high selectivity for the GABA A α5 receptor subtype, which minimizes off-target effects. In addition, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in preclinical studies. However, one limitation of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is its relatively short half-life, which may limit its therapeutic potential in clinical settings.

Future Directions

There are several future directions for the study of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide. One direction is the exploration of its therapeutic potential in other neurological disorders, such as epilepsy and anxiety disorders. Another direction is the investigation of its effects on different brain regions and neuronal circuits. Additionally, the development of more potent and selective GABA A α5 receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.

properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c17-13-9-7-12(8-10-13)16-19-21-22(20-16)11-15(23)18-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWWERKBIYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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